molecular formula C14H18FN7 B6437535 N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549013-33-2

N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No. B6437535
CAS RN: 2549013-33-2
M. Wt: 303.34 g/mol
InChI Key: VSIDBYNYTZQUMB-UHFFFAOYSA-N
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Description

“N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine” is a chemical compound that has been studied for its potential biological activities . It is a derivative of pyrimidin-4-amine, which is a class of compounds known for their various biological activities .


Molecular Structure Analysis

The molecular structure of “N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine” can be elucidated using spectroscopic methods . The presence of specific functional groups can be identified by their characteristic peaks in the infrared (IR) spectrum .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine” can be predicted using various computational tools . These properties include solubility, stability, and reactivity .

Future Directions

The future directions for the study of “N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine” could involve further investigation into its biological activities and potential therapeutic applications . Additionally, more research could be conducted to optimize its synthesis process and to explore its chemical reactivity .

properties

IUPAC Name

N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN7/c1-2-17-12-3-4-18-14(20-12)22-7-5-21(6-8-22)13-11(15)9-16-10-19-13/h3-4,9-10H,2,5-8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIDBYNYTZQUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

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